9-(2,4-dimethoxyphenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,4-dimethoxyphenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core substituted with a 2,4-dimethoxyphenyl group, an oxo group, a propan-2-yl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4-dimethoxyphenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.
Introduction of the 2,4-Dimethoxyphenyl Group: This step involves the use of a Friedel-Crafts acylation reaction, where the purine core is reacted with 2,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Propan-2-yl Group: The propan-2-yl group can be introduced through an alkylation reaction using isopropyl bromide and a strong base like sodium hydride.
Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide group using reagents such as ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-(2,4-dimethoxyphenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced purine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with different functional groups.
Scientific Research Applications
9-(2,4-dimethoxyphenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biology: It is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Pharmacology: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 9-(2,4-dimethoxyphenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as kinases and phosphatases, which play crucial roles in cellular signaling pathways.
Pathways Involved: It modulates pathways involved in cell cycle regulation, apoptosis, and DNA repair, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide
- 9-(2,4-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
- 9-(2,4-dimethoxyphenyl)-8,9-dihydro-7H-purine-6-carboxamide
Uniqueness
9-(2,4-dimethoxyphenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide is unique due to the presence of both the 2,4-dimethoxyphenyl group and the propan-2-yl group, which confer distinct chemical and biological properties. These substitutions enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
9-(2,4-dimethoxyphenyl)-8-oxo-2-propan-2-yl-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c1-8(2)15-19-12(14(18)23)13-16(21-15)22(17(24)20-13)10-6-5-9(25-3)7-11(10)26-4/h5-8H,1-4H3,(H2,18,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZCQUDKYRSNCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C2C(=N1)N(C(=O)N2)C3=C(C=C(C=C3)OC)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.